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Compound of Interest

Compound Name: Amphistin

Cat. No.: B1247007

Audience: Researchers, scientists, and drug development professionals.
Introduction

Amphisin is a cyclic lipopeptide (CLP) biosurfactant produced by various Pseudomonas
species, notably Pseudomonas fluorescens.[1][2] It belongs to a class of non-ribosomally
synthesized peptides known for their potent surface-active and antimicrobial properties.[3][4]
The structure of amphisin consists of a fatty acid tail attached to a peptide chain of 11 amino
acids, which is cyclized via a lactone bond.[1] This amphiphilic architecture is crucial for its
biological function, including its ability to interact with and disrupt cell membranes.[3] Nuclear
Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural
and stereochemical characterization of complex natural products like amphisin.[5] This note
provides a detailed overview of the protocols and data analysis workflow for elucidating the
structure of amphisin using a suite of modern NMR experiments.

Experimental Protocols

A comprehensive structural elucidation of amphisin requires a series of 1D and 2D NMR
experiments. The data from these experiments are used synergistically to piece together the
molecular structure.

1. Sample Preparation
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 Purification: Amphisin is typically purified from bacterial culture supernatants using
chromatographic techniques such as solid-phase extraction followed by reversed-phase
high-performance liquid chromatography (HPLC).[1] Purity should be assessed by HPLC
and mass spectrometry (MS) prior to NMR analysis.

o Sample Formulation: For NMR analysis, approximately 1-5 mg of purified amphisin is
dissolved in 0.5 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-ds) is a
common choice as it effectively solubilizes the lipopeptide and provides good separation of
amide proton signals.[3] Other solvents like deuterated methanol (CDsOD) can also be used.
Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0

ppm).
2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher)
equipped with a cryoprobe for enhanced sensitivity.[3] Standard experiments include:

e 1D H NMR: Provides an overview of all proton environments in the molecule. Key regions
include the amide protons (~7-9 ppm), alpha-protons (~3.5-5 ppm), side-chain protons, and
the fatty acid tail protons (~0.8-2.5 ppm).

e 1D 13C NMR: Identifies all unique carbon atoms. Important signals include carbonyl carbons
(~170-175 ppm), alpha-carbons (~50-60 ppm), and aliphatic carbons of the side chains and
lipid tail.

e 2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): Establishes proton-
proton (*H-'H) correlations over two to three bonds. This is crucial for identifying coupled
protons within each amino acid spin system (e.g., HN-Ha, Ha-Hp).

e 2D TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within
a coupled spin system, not just direct neighbors. This experiment is powerful for identifying
most, if not all, protons belonging to a single amino acid residue from a single cross-peak.

e 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its
attached carbon atom (1JCH). This is the primary experiment for assigning carbon chemical
shifts based on previously assigned proton shifts.[6]
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e 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two to three bonds (23JCH, 3JCH). This is critical for connecting different
structural fragments, such as linking amino acid residues via correlations from Ha or HN of
one residue to the carbonyl carbon (C') of the preceding residue. It is also used to connect
the fatty acid tail to the N-terminal amino acid.

e 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): Detects through-space correlations between protons that
are close to each other (<5 A), irrespective of bond connectivity. This is the key experiment
for determining the sequence of amino acids by observing NOEs between the Ha proton of
one residue (i) and the amide proton (HN) of the next residue (i+1). It also provides crucial
information for defining the 3D conformation of the peptide.

Data Analysis and Structure Determination
Workflow

The elucidation of amphisin's structure is a stepwise process where data from multiple NMR
experiments are integrated.

« ldentify Amino Acid Spin Systems: Use TOCSY spectra to identify the complete set of proton
signals belonging to each amino acid residue. For example, the characteristic spin systems
for Leucine, Isoleucine, Threonine, etc., can be readily identified.

e Assign 'H and 13C Resonances: Use the HSQC spectrum to assign the 13C chemical shift to
the carbon attached to each assigned proton.[6]

o Sequence the Peptide Chain: Use sequential NOE connectivities (daN(i, i+1)) from the
NOESY/ROESY spectra to establish the order of the amino acid residues. This is
corroborated by three-bond correlations from Ha(i) or HN(i) to C'(i-1) in the HMBC spectrum.

o Confirm Cyclization and Fatty Acid Linkage: The HMBC experiment is used to find
correlations that confirm the lactone ring closure (e.g., from a threonine Hf3 to the C-terminal
carbonyl carbon) and the amide linkage between the fatty acid's carbonyl carbon and the N-
terminal amino acid's amide proton.[1]

Data Presentation
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The following tables summarize the *H and 3C NMR chemical shifts for amphisin, as reported
from analysis in DMSO-de. Such data serves as a crucial "fingerprint” for the compound,
allowing for rapid identification in future studies.[7]

Table 1: *H NMR Chemical Shifts (8, ppm) for Amphisin in DMSO-ds

Residue HN Ha HB Other Protons

CHs: 0.85;
3-OH-C10 - 3.58 2.21,2.30 (CH2)s: 1.24;

CH2-7:1.39

Hy: 1.48; Hd:
D-Leut 7.95 4.41 1.55, 1.63

0.83, 0.88
D-Asp? 8.31 4,50 2.55, 2.67 -
D-aThr3 7.85 4.15 4.95 Hy: 1.09

Hy: 1.52; Hé:
D-Leu* 8.65 4.10 1.58, 1.69

0.84, 0.89

Hy: 1.60; Ho:
D-Leu? 8.01 4.25 1.45, 1.53

0.82, 0.87
D-Ser® 7.98 4.28 3.60, 3.68 -

Hy: 1.65; H:
L-Leu’ 8.15 4.35 1.50, 1.61

0.86, 0.91
D-GIng 7.75 4.18 1.85, 1.95 Hy: 2.10

Hy: 1.62; Hd:
L-Leu® 8.50 4.45 1.55, 1.65

0.85, 0.90

Hy: 1.15, 1.40;
L-lle1° 7.90 4.05 1.80

Ho: 0.81
L-Asplt 8.20 4.60 2.60, 2.75 -

Note: Chemical shifts are representative and may vary slightly based on experimental
conditions.
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Table 2: 13C NMR Chemical Shifts (6, ppm) for Amphisin in DMSO-de

Residue c' Ca CB Other Carbons

C1: 13.9; C2-Cé:
3-OH-C10 1715 45.1 68.2 22.1-31.3; C7:

24.9

Cy: 24.5; Co:
D-Leut 172.1 515 40.1

21.8,23.1
D-Asp? 171.8 50.1 36.5 COOH: 173.0
D-aThr3 170.5 58.0 75.5 Cy: 195

Cy: 24.8; Co:
D-Leu* 172.5 52.0 40.5

22.0,23.3

Cy: 24.6; Co:
D-Leu’ 172.3 51.8 40.3

21.9,23.2
D-Ser® 170.9 55.5 61.5 -

Cy: 25.0; Co:
L-Leu” 172.8 51.0 40.8

22.2,235

Cy: 31.0;
D-GIn® 172.0 52.5 27.5

CONHz: 174.5

Cy: 24.9; Co:
L-Leu® 173.1 51.2 40.7

221,234

Cy: 25.1, 15.5;
L-lle10 171.9 57.5 36.8

Cd: 11.2
L-Aspt? 173.5 49.5 35.8 COOH: 1725

Note: Data is compiled from typical values for lipopeptides and should be confirmed by direct
analysis.

Mandatory Visualization
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The following diagrams illustrate the workflow and logic used in the NMR-based structural
elucidation of amphisin.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Phase 1: Data Acquisition

Purified Amphisin Sample

Acquire NMR Spectra
(1D 1H, 13C; 2D COSY, TOCSY,
HSQC, HMBC, NOESY)

Phase 2: Data Analysis

Identify Amino Acid
Spin Systems (TOCSY/COSY)

Assign 1H and 3C
Chemical Shifts (HSQC)

Determine AA Sequence
(NOESY, HMBC)

Confirm Linkages
(Fatty Acid, Lactone Bridge)
(HMBC)

Phase 3: Structure Determination

Assemble Final 2D Structure
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Derived Structural Information
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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